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molecular formula C10H12O B088877 Allyl benzyl ether CAS No. 14593-43-2

Allyl benzyl ether

Cat. No. B088877
M. Wt: 148.2 g/mol
InChI Key: HUGHWHMUUQNACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06682869B2

Procedure details

In 870 g of tetrahydrofuran were dissolved 218 g (2 mol) of benzyl alcohol and 224 g (2 mol) of potassium t-butoxide. With stirring at room temperature, 242 g (2 mol) of allyl bromide was added dropwise so that the temperature might not exceed 60° C. At the end of addition, the solution was heated at 60° C. on an oil bath and ripened for one hour at the temperature. The solution was allowed to cool down to room temperature, and 11.2 g (0.1 mol) of potassium t-butoxide was added. With stirring at room temperature, 12.1 g (0.1 mol) of allyl bromide was added dropwise. The solution was heated at 60° C. on an oil bath and ripened for one hour at the temperature. The solution was cooled in an ice bath, and 550 g of water was added. The organic layer was collected. The solvent was distilled off in vacuum, yielding 299 g of a crude end product. The product was used -in the subsequent reaction without further purification.
Quantity
242 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Name
Quantity
550 g
Type
reactant
Reaction Step Four
Quantity
218 g
Type
reactant
Reaction Step Five
Quantity
224 g
Type
reactant
Reaction Step Five
Quantity
870 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10](C)([O-])[CH3:11].[K+].C(Br)C=C.O>O1CCCC1>[CH2:1]([O:8][CH2:11][CH:10]=[CH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
242 g
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
550 g
Type
reactant
Smiles
O
Step Five
Name
Quantity
218 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
224 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
870 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 60° C
ADDITION
Type
ADDITION
Details
At the end of addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 60° C. on an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
STIRRING
Type
STIRRING
Details
With stirring at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 60° C. on an oil bath
WAIT
Type
WAIT
Details
ripened for one hour at the temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in vacuum
CUSTOM
Type
CUSTOM
Details
yielding 299 g of a crude end product
CUSTOM
Type
CUSTOM
Details
the subsequent reaction
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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